3-Ethoxycyclopentan-1-one
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Overview
Description
3-Ethoxycyclopentan-1-one is an organic compound that belongs to the class of cycloalkanes It is characterized by a five-membered ring structure with an ethoxy group attached to one of the carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxycyclopentan-1-one can be achieved through several methods. One common approach involves the reaction of cyclopentanone with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through distillation and purification techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxycyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-Ethoxycyclopentan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Ethoxycyclopentan-1-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: A structurally similar compound without the ethoxy group.
Cyclohexanone: A six-membered ring analog with similar reactivity.
Ethylcyclopentanone: Another derivative with an ethyl group instead of an ethoxy group.
Uniqueness
3-Ethoxycyclopentan-1-one is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity. This functional group can influence the compound’s solubility, boiling point, and reactivity in various chemical reactions.
Properties
CAS No. |
64145-52-4 |
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Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
3-ethoxycyclopentan-1-one |
InChI |
InChI=1S/C7H12O2/c1-2-9-7-4-3-6(8)5-7/h7H,2-5H2,1H3 |
InChI Key |
UAFTUQCCPRMUPP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CCC(=O)C1 |
Origin of Product |
United States |
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